(R)-Amlodipine Hemi-dibenzoyl-L-tartrate is a chiral compound derived from amlodipine, a widely used antihypertensive medication. This compound is notable for its optical activity and is primarily utilized in the synthesis of optically pure forms of amlodipine, which enhances its therapeutic efficacy and reduces side effects. The compound is classified as a salt formed from the interaction between (R)-amlodipine and dibenzoyl-L-tartaric acid, which serves as a resolving agent in chiral synthesis.
(R)-Amlodipine Hemi-dibenzoyl-L-tartrate is synthesized from racemic amlodipine using dibenzoyl-L-tartaric acid as a chiral resolving agent. The classification of this compound falls under the category of pharmaceutical salts, specifically as a chiral salt due to its derivation from an optically active tartaric acid. Its chemical structure can be represented as:
This compound is relevant in pharmaceutical applications due to its role in enhancing the solubility and stability of the active pharmaceutical ingredient.
The synthesis of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate involves several key steps:
The molecular structure of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate features a complex arrangement that includes a dihydropyridine core typical of calcium channel blockers. The stereochemistry around the nitrogen atoms contributes to its optical activity. Key structural data includes:
The spatial arrangement of atoms within this compound allows for specific interactions with biological targets, enhancing its pharmacological properties.
(R)-Amlodipine Hemi-dibenzoyl-L-tartrate can undergo various chemical reactions relevant to its stability and degradation pathways. Studies have shown that this compound exhibits stability under neutral conditions but may degrade under acidic or alkaline environments. Notable reactions include:
Degradation studies have identified several products formed under stress conditions, which can be analyzed using techniques such as liquid chromatography-mass spectrometry .
The mechanism of action for (R)-Amlodipine Hemi-dibenzoyl-L-tartrate primarily involves its role as an antagonist at calcium channels. By inhibiting calcium influx into vascular smooth muscle cells, it leads to vasodilation and reduced blood pressure. The specific steps include:
Pharmacokinetic studies indicate that the bioavailability of (R)-amlodipine enhances therapeutic outcomes compared to its racemic counterpart .
These properties are critical for formulation development in pharmaceutical applications, influencing how the drug can be delivered effectively .
(R)-Amlodipine Hemi-dibenzoyl-L-tartrate has significant applications in pharmaceutical research and development:
(R)-Amlodipine Hemi-dibenzoyl-L-tartrate is a diastereomeric salt with the molecular formula C₂₀H₂₅ClN₂O₅·0.5C₁₈H₁₄O₈ and a molecular weight of 588.03 g/mol [1] [4] [6]. The compound features a single chiral center at the C4 position of the 1,4-dihydropyridine ring, designated by the stereodescriptor "(R)" according to Cahn-Ingold-Prelog priority rules. This configuration differentiates it geometrically and electronically from its (S)-counterpart. The hemi-salt configuration arises from a 2:1 stoichiometric ratio between the (R)-amlodipine cation and the dibenzoyl-L-tartrate anion, forming a crystalline complex stabilized by ionic interactions and hydrogen bonding [3] [8].
Table 1: Structural Identifiers of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate
Identifier | Value |
---|---|
Systematic Name | (4R)-2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester Hemi-dibenzoyl-L-tartrate |
CAS Registry Number | 890046-37-4 |
Molecular Formula | C₂₀H₂₅ClN₂O₅·0.5C₁₈H₁₄O₈ |
Molecular Weight | 588.03 g/mol |
Chiral Centers | C4 (1,4-dihydropyridine ring) |
Stereodescriptor | (R) |
Salt Stoichiometry | 2:1 (Amlodipine:Tartrate) |
The enantiomeric forms of amlodipine exhibit profound pharmacological divergence rooted in their stereochemical configurations. While the (S)-enantiomer possesses nearly 1000-fold greater affinity for L-type calcium channels and is solely responsible for the antihypertensive and antianginal effects of the racemic drug [2] [5] [7], the (R)-enantiomer demonstrates negligible calcium channel blocking activity. This disparity arises from the differential fit of each enantiomer within the chiral binding pocket of the calcium channel α1-subunit. The (S)-configuration allows optimal spatial orientation of pharmacophoric elements (ortho-chlorophenyl ring, ester carbonyls, protonated amino group) for receptor interaction, whereas the (R)-enantiomer's orientation disrupts key binding interactions [5] [7].
Recent research suggests potential biological roles for the (R)-enantiomer unrelated to calcium blockade. In rabbit models of atherosclerosis, R-amlodipine (2.5 mg/kg/day) reduced serum endothelin-1 (ET-1) levels comparably to S-amlodipine and racemic amlodipine, indicating a possible endothelial-modulating effect independent of its weak calcium antagonism [9]. This effect may involve pathways related to nitric oxide synthase expression, though it did not translate to significant lipid profile alterations.
Table 2: Comparative Properties of Amlodipine Enantiomers
Property | (R)-Amlodipine | (S)-Amlodipine |
---|---|---|
Calcium Channel Affinity | Negligible (∼1/1000th of S-form) | High (Primary active enantiomer) |
Primary Pharmacological Role | Research compound; Potential endothelial effects | Antihypertensive; Anti-anginal |
Receptor Binding Conformation | Suboptimal spatial orientation | Optimal pharmacophore alignment |
Effect on Serum ET-1 (Atherosclerosis Model) | Significant reduction [9] | Significant reduction [9] |
Molecular Configuration | R at C4 chiral center | S at C4 chiral center |
Clinical Status | Not therapeutically used | Marketed drug (e.g., Levamlodipine) |
Dibenzoyl-L-tartrate (DBT) serves as a critical resolving agent for the enantiomeric separation of racemic amlodipine via diastereomeric salt formation. The L-tartrate core provides chiral discrimination sites, while the benzoyl groups enhance lipophilicity, promoting crystallization. The "hemi" designation signifies a 2:1 molar ratio where two (R)-amlodipine molecules complex with one dibenzoyl-L-tartrate dianion. This stoichiometry optimizes crystal packing energy and stability through a network of ionic bonds (between the protonated amlodipine secondary amine and tartrate carboxylates), hydrogen bonds (involving ester carbonyls, hydroxyls, and amino groups), and π-π stacking interactions between benzoyl phenyl rings and the dihydropyridine ring systems [3] [8].
Solvent selection critically influences the resolution efficiency and stability of the hemi-salt. Optimal crystallization occurs from specific solvent systems:
The inherent chirality of dibenzoyl-L-tartrate (derived from natural L-tartaric acid) dictates enantioselectivity. Its (2R,3R) configuration preferentially forms a less soluble, easily crystallizable diastereomeric salt with (R)-amlodipine over the (S)-enantiomer under defined conditions, enabling mechanical separation [3] [8].
Table 3: Solvent Systems for (R)-Amlodipine Hemi-Dibenzoyl-L-tartrate Crystallization
Solvent System | Solid Form | Key Characteristics |
---|---|---|
Isopropanol (IPA)/Acetonitrile (MeCN) | IPA Solvate | High purity; Requires desolvation |
Dimethyl Sulfoxide (DMSO) | DMSO Solvate | Stable intermediate; Facilitates purification |
Dichloromethane (DCM) | Non-Solvated Form | Final form after DMSO solvate processing |
Acetone/Water | Non-Solvated Form | Recrystallization solvent for final purification |
Tetrahydrofuran (THF) | Solvate or Non-solvated | Alternative solvent; Modest yield |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5